molecular formula C20H23N3O4 B2450933 N1-(3,4-dimethoxybenzyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1100793-26-7

N1-(3,4-dimethoxybenzyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2450933
CAS No.: 1100793-26-7
M. Wt: 369.421
InChI Key: CVMVHIYEZOKBTQ-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxybenzyl)-N2-methylindoline-1,2-dicarboxamide is a complex organic compound that features a unique structure combining an indoline core with a dimethoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxybenzyl)-N2-methylindoline-1,2-dicarboxamide typically involves multiple steps, starting with the preparation of the indoline core. The indoline core can be synthesized through a cyclization reaction of an appropriate precursor. The dimethoxybenzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the dicarboxamide moiety through an amide coupling reaction, often using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxybenzyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethoxybenzyl)-N3,N3-dimethylpropane-1,3-diamine
  • 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

N1-(3,4-dimethoxybenzyl)-N2-methylindoline-1,2-dicarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N-[(3,4-dimethoxyphenyl)methyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-21-19(24)16-11-14-6-4-5-7-15(14)23(16)20(25)22-12-13-8-9-17(26-2)18(10-13)27-3/h4-10,16H,11-12H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMVHIYEZOKBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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